Mercurobutol

説明

特性

CAS番号 |

498-73-7 |

|---|---|

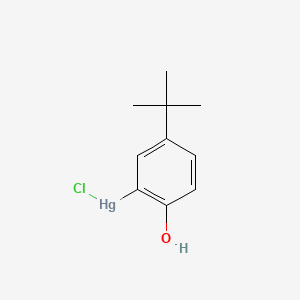

分子式 |

C10H13ClHgO |

分子量 |

385.25 g/mol |

IUPAC名 |

(5-tert-butyl-2-hydroxyphenyl)-chloromercury |

InChI |

InChI=1S/C10H13O.ClH.Hg/c1-10(2,3)8-4-6-9(11)7-5-8;;/h4-6,11H,1-3H3;1H;/q;;+1/p-1 |

InChIキー |

KDLVWLVVXAFNHZ-UHFFFAOYSA-M |

SMILES |

CC(C)(C)C1=CC(=C(C=C1)O)[Hg]Cl |

正規SMILES |

CC(C)(C)C1=CC(=C(C=C1)O)[Hg]Cl |

他のCAS番号 |

498-73-7 |

同義語 |

mercurobutol |

製品の起源 |

United States |

Foundational & Exploratory

In-Depth Technical Guide: The Core Mechanism of Action of Mercurobutol in Microbial Cells

Disclaimer: This document provides a detailed overview of the probable mechanism of action of Mercurobutol in microbial cells. Due to a lack of specific scientific literature and quantitative data for this compound, the information presented herein is primarily inferred from the well-documented activities of other organomercurial compounds, such as Mercurochrome (Merbromin), Thimerosal, and Phenylmercuric Nitrate. This guide is intended for researchers, scientists, and drug development professionals.

Introduction to this compound and Organomercurials

This compound is an organomercurial compound that has been used for its antiseptic and antimicrobial properties. Like other compounds in its class, its efficacy is attributed to the presence of mercury, which is highly reactive with biological molecules.[1][2] Organomercurials have a long history of use as disinfectants and preservatives, although their application has declined due to concerns about mercury toxicity.[2][3] Understanding their mechanism of action at the molecular level is crucial for the development of safer and more effective antimicrobial agents.

Core Mechanism of Action: The Role of Mercury

The primary mechanism of action of this compound and other organomercurials is the disruption of microbial cellular functions through the action of mercury ions.[4][5] When applied, these compounds release mercury ions (Hg²⁺) that can readily penetrate microbial cell walls and membranes.[4] Once inside the cell, mercury exerts its antimicrobial effects through several key interactions.

Inhibition of Enzymes and Proteins via Sulfhydryl Group Binding

The most critical aspect of mercury's toxicity to microbial cells is its high affinity for sulfhydryl (-SH) groups present in amino acids like cysteine, which are integral components of many proteins and enzymes.[4][5][6]

The interaction can be represented as follows:

-

Protein-SH + Hg²⁺ → Protein-S-Hg⁺ + H⁺

-

2 Protein-SH + Hg²⁺ → Protein-S-Hg-S-Protein + 2H⁺

This binding leads to the formation of mercaptides, which alters the three-dimensional structure of the proteins and inactivates them.[5] This has several downstream consequences for the microbial cell:

-

Disruption of Metabolic Pathways: Key enzymes involved in cellular respiration, nutrient uptake, and biosynthesis are inhibited, leading to a halt in metabolic activity.[2][5]

-

Inactivation of Structural Proteins: Proteins responsible for maintaining cell structure and integrity can be denatured, compromising the physical stability of the cell.

-

Interference with Transport Systems: Membrane-bound transport proteins that rely on functional sulfhydryl groups are disabled, disrupting the transport of essential ions and molecules across the cell membrane.

Disruption of Cell Membrane Integrity

In addition to protein inhibition, organomercurial compounds can interfere with the integrity of microbial cell membranes.[4][7] This can occur through interactions with sulfhydryl groups of membrane proteins as well as potential interactions with lipid components, leading to increased permeability and leakage of intracellular contents.

Interference with Nucleic Acid and Protein Synthesis

While the primary target is proteins, mercury ions can also indirectly inhibit nucleic acid and protein synthesis. By inactivating enzymes essential for these processes, such as RNA polymerase, the cell's ability to replicate and produce necessary proteins is severely hampered.[8]

Quantitative Data (Illustrative Examples from Related Compounds)

| Compound | Organism | Test | Concentration | Reference |

| Thimerosal | Staphylococcus aureus | - | 40-50 times more effective than phenol | [9] |

| Phenylmercuric Nitrate | Ocular pathogenic filamentous fungi | Antifungal Effect | - | [3] |

| Mercurochrome (Merbromin) | Bacteria | Antiseptic | - | [4] |

Experimental Protocols for Elucidating Mechanism of Action

To definitively determine the mechanism of action of this compound, a series of experiments would be required. The following are detailed methodologies for key experiments that could be employed.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

Objective: To quantify the antimicrobial potency of this compound against a panel of clinically relevant microorganisms.

Methodology:

-

Microorganism Preparation: Prepare standardized inoculums of test organisms (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans) to a concentration of approximately 5 x 10⁵ CFU/mL in appropriate broth media.

-

Serial Dilution: Prepare a series of twofold dilutions of this compound in a 96-well microtiter plate containing the broth medium.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microbes, no drug) and negative (broth only) controls.

-

Incubation: Incubate the plates at the optimal growth temperature for the microorganisms (e.g., 37°C for bacteria, 30°C for yeast) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

-

MBC Determination: Subculture aliquots from the wells showing no growth onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Enzyme Inhibition Assays

Objective: To assess the inhibitory effect of this compound on specific microbial enzymes, particularly those rich in sulfhydryl groups.

Methodology (Example with a model enzyme like Papain):

-

Enzyme and Substrate Preparation: Prepare a solution of a sulfhydryl-containing enzyme (e.g., papain) and a suitable chromogenic or fluorogenic substrate.

-

Inhibitor Preparation: Prepare various concentrations of this compound.

-

Assay:

-

Pre-incubate the enzyme with different concentrations of this compound for a defined period.

-

Initiate the enzymatic reaction by adding the substrate.

-

Monitor the reaction kinetics by measuring the change in absorbance or fluorescence over time using a spectrophotometer or fluorometer.

-

-

Data Analysis: Calculate the initial reaction velocities and determine the IC₅₀ (the concentration of this compound required to inhibit 50% of the enzyme activity).

Cell Membrane Permeability Assay

Objective: To evaluate the effect of this compound on the integrity of the microbial cell membrane.

Methodology (using a fluorescent dye like Propidium Iodide):

-

Cell Preparation: Grow microbial cells to the mid-logarithmic phase, harvest, and resuspend in a suitable buffer.

-

Treatment: Expose the cells to different concentrations of this compound for various time intervals.

-

Staining: Add a membrane-impermeable fluorescent dye, such as propidium iodide (PI), to the cell suspensions. PI can only enter cells with compromised membranes and fluoresces upon binding to nucleic acids.

-

Measurement: Measure the fluorescence intensity using a flow cytometer or a fluorescence microplate reader. An increase in fluorescence indicates membrane damage.

Visualizations of Pathways and Workflows

The following diagrams illustrate the inferred mechanism of action and a typical experimental workflow for its investigation.

Caption: Inferred mechanism of action of this compound in a microbial cell.

Caption: Proposed experimental workflow to investigate this compound's mechanism.

Conclusion

The antimicrobial action of this compound is most likely centered on the non-specific, high-affinity binding of its mercury component to sulfhydryl groups of essential microbial proteins and enzymes. This leads to widespread disruption of cellular metabolism and loss of membrane integrity, ultimately resulting in cell death. While this mechanism is potent, the inherent toxicity of mercury to host cells has led to a decline in the use of such compounds. Further research, following the experimental protocols outlined, is necessary to elucidate the precise molecular targets and quantitative effects of this compound, which could inform the development of new antimicrobial strategies that mimic its efficacy without the associated toxicity.

References

- 1. britannica.com [britannica.com]

- 2. medium.com [medium.com]

- 3. Phenylmercuric nitrate - Wikipedia [en.wikipedia.org]

- 4. What is the mechanism of Mercurochrome? [synapse.patsnap.com]

- 5. What is Mercurochrome used for? [synapse.patsnap.com]

- 6. Thimerosal: a versatile sulfhydryl reagent, calcium mobilizer, and cell function-modulating agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Merbromin: Definition, Uses and Side Effects [vedantu.com]

- 8. Mercury Inactivates Transcription and the Generalized Transcription Factor TFB in the Archaeon Sulfolobus solfataricus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Thiomersal - Wikipedia [en.wikipedia.org]

Mercurobutol: A Technical Whitepaper on its Historical Development and Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of Mercurobutol (4-tert-Butyl-2-chloromercuriphenol), an organomercurial compound historically used as an antiseptic. Given the compound's obscurity, this paper compiles available information on its chemical properties, historical context, and presumed synthesis, alongside a discussion of its mechanism of action and the reasons for its decline in use. Due to the limited specific data available for this compound, this guide draws upon information from related organomercurial compounds to present a complete picture for the scientific community.

Introduction: The Era of Organomercurial Antiseptics

The development of this compound is rooted in the broader history of organomercurial compounds in medicine. Beginning in the early 20th century, compounds like Thimerosal (Merthiolate), developed in 1927, and Merbromin (Mercurochrome) were widely used as topical antiseptics and preservatives in vaccines and other pharmaceuticals.[1] The utility of these compounds stemmed from the potent antimicrobial properties of mercury. Organomercurials were synthesized to reduce the toxicity associated with inorganic mercury salts while retaining their bactericidal efficacy. This compound emerged within this paradigm as a topical antiseptic. However, like other compounds in its class, its use has been largely discontinued due to concerns about mercury toxicity.

Physicochemical Properties of this compound

Quantitative data specific to this compound is scarce in modern scientific literature. However, its basic properties can be derived from its chemical structure.

| Property | Value | Source |

| Chemical Name | 4-tert-Butyl-2-chloromercuriphenol | Inferred from structure |

| Synonyms | This compound, L 542 | - |

| Molecular Formula | C₁₀H₁₃ClHgO | - |

| Molecular Weight | 385.25 g/mol | - |

| CAS Number | 498-73-7 | - |

Synthesis of this compound

Step 1: Synthesis of 4-tert-Butyl-2-chlorophenol

The precursor, 4-tert-Butyl-2-chlorophenol, can be synthesized from 4-tert-butylphenol.

Experimental Protocol:

-

Dissolution: Dissolve 4-tert-butylphenol in a suitable solvent.

-

Chlorination: Introduce a chlorinating agent, such as sulfuryl chloride (SO₂Cl₂), to the solution.

-

Reaction: Allow the reaction to proceed, likely at a controlled temperature, to facilitate the chlorination of the phenol ring.

-

Work-up and Purification: Following the reaction, the mixture would be neutralized, and the product extracted. Purification could be achieved through distillation or chromatography to yield 4-tert-Butyl-2-chlorophenol.

Step 2: Mercuration of 4-tert-Butyl-2-chlorophenol

The final step would involve the direct mercuration of the synthesized precursor.

Experimental Protocol:

-

Reaction Setup: Dissolve 4-tert-Butyl-2-chlorophenol in an appropriate solvent.

-

Mercurating Agent: Add a mercurating agent, such as mercuric acetate (Hg(OAc)₂), to the solution.

-

Reflux: Heat the reaction mixture under reflux to facilitate the electrophilic substitution of a hydrogen atom on the phenol ring with a mercury-containing group.

-

Chloride Salt Formation: Following the mercuration, the addition of a chloride salt, like sodium chloride (NaCl), would replace the acetate group with a chloride ion, yielding the final product, this compound.

-

Isolation and Purification: The product would then be isolated through filtration and purified by recrystallization.

Below is a diagram illustrating the proposed synthesis workflow.

Mechanism of Action

The bactericidal activity of this compound, like other organomercurials, is not based on interaction with specific signaling pathways. Instead, it relies on the non-specific inhibition of proteins. The mercury atom has a high affinity for sulfhydryl (-SH) groups found in the amino acid cysteine, which is a key component of many enzymes and structural proteins in bacteria.

The proposed mechanism involves:

-

Cellular Uptake: this compound penetrates the bacterial cell wall and membrane.

-

Sulfhydryl Binding: The mercury atom covalently binds to sulfhydryl groups in essential bacterial proteins.

-

Protein Denaturation: This binding disrupts the tertiary structure of the proteins, leading to their denaturation and inactivation.

-

Enzyme Inhibition: The inactivation of critical enzymes disrupts vital metabolic processes, such as cellular respiration and nutrient transport.

-

Cell Death: The widespread disruption of protein function ultimately leads to bacterial cell death.

The following diagram illustrates this general mechanism of action.

Bactericidal Activity

While specific quantitative data for the bactericidal activity of this compound is not available in the reviewed literature, the efficacy of organomercurial compounds against a broad spectrum of bacteria is well-documented. For context, Thimerosal has been shown to be effective in concentrations of 0.001% to 0.01% in preventing microbial growth.[2] It is plausible that this compound exhibited a similar range of activity.

Toxicology and Decline in Use

The primary reason for the discontinuation of this compound and other organomercurial antiseptics is their inherent toxicity. Mercury, in any form, is a toxic substance that can affect the neurologic, gastrointestinal, and renal systems.[3] Organic mercury compounds, in particular, can be absorbed through the skin and accumulate in the body, posing significant health risks.[3] Concerns over mercury poisoning and the development of safer and equally effective antiseptics, such as povidone-iodine and chlorhexidine, led to the decline and eventual obsolescence of this compound in clinical practice.

Conclusion

This compound represents a historical chapter in the development of antiseptic agents. As an organomercurial compound, its discovery and use were part of a broader effort to harness the antimicrobial properties of mercury in a clinically applicable form. While effective as a bactericidal agent, its use was ultimately limited by the inherent toxicity of mercury. This whitepaper provides a reconstructed technical overview of this compound, acknowledging the gaps in the available data due to its historical nature. For modern drug development, the story of this compound serves as a reminder of the critical importance of balancing efficacy with safety.

References

- 1. A review of Thimerosal (Merthiolate) and its ethylmercury breakdown product: specific historical considerations regarding safety and effectiveness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thimerosal and Vaccines | FDA [fda.gov]

- 3. Mercury Toxicity: Background, Etiology, Epidemiology [emedicine.medscape.com]

Spectroscopic Analysis of Mercurobutol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 14, 2025

Abstract

This technical guide provides a comprehensive overview of the anticipated spectroscopic data for Mercurobutol (4-tert-Butyl-2-chloromercuriphenol). Due to the scarcity of publicly available, experimentally derived spectroscopic data for this specific compound, this document presents a detailed analysis based on established spectroscopic principles and data from analogous chemical structures. The predicted data herein serves as a valuable resource for the identification, characterization, and quality control of this compound in research and drug development settings. This guide covers predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) data, alongside detailed experimental protocols and a generalized analytical workflow.

Chemical Structure and Properties

-

IUPAC Name: 4-tert-Butyl-2-(chloromercurio)phenol

-

Molecular Formula: C₁₀H₁₃ClHgO

-

Molecular Weight: 385.26 g/mol

-

CAS Number: 498-73-7

-

Structure:

(Note: An actual image of the chemical structure would be placed here.)

This compound is an organomercurial compound containing a phenol ring substituted with a tert-butyl group and a chloromercuri group. This unique combination of functional groups gives rise to a distinct spectroscopic profile.

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for this compound. These predictions are derived from the known spectroscopic behavior of its constituent functional groups: a p-substituted phenol, a tert-butyl group, and an aryl-mercury moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Data for this compound (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.3 - 7.5 | d | 1H | Ar-H (ortho to -OH) |

| ~ 7.0 - 7.2 | dd | 1H | Ar-H (meta to -OH) |

| ~ 6.8 - 7.0 | d | 1H | Ar-H (ortho to -C(CH₃)₃) |

| ~ 5.0 - 6.0 | s (broad) | 1H | -OH |

| ~ 1.30 | s | 9H | -C(CH₃)₃ |

Table 2: Predicted ¹³C NMR Data for this compound (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~ 155 - 160 | C-OH |

| ~ 145 - 150 | C-C(CH₃)₃ |

| ~ 135 - 140 | C-HgCl |

| ~ 130 - 135 | Ar-CH |

| ~ 125 - 130 | Ar-CH |

| ~ 115 - 120 | Ar-CH |

| ~ 34.5 | C (CH₃)₃ |

| ~ 31.5 | -C(C H₃)₃ |

Note on ¹⁹⁹Hg NMR: Mercury has an NMR active isotope, ¹⁹⁹Hg (spin ½, 16.87% abundance), which can provide direct information about the mercury's chemical environment. For arylmercury halides, a chemical shift in the range of -1000 to -1500 ppm (relative to dimethylmercury) would be expected.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600 - 3200 | Strong, Broad | O-H Stretch (Phenolic) |

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| 2960 - 2850 | Strong | Aliphatic C-H Stretch (tert-butyl) |

| ~ 1600, ~1500 | Medium-Strong | Aromatic C=C Stretch |

| ~ 1460 | Medium | C-H Bend (tert-butyl, asymmetric) |

| ~ 1365 | Medium | C-H Bend (tert-butyl, symmetric) |

| ~ 1250 | Strong | C-O Stretch (Phenolic) |

| 850 - 800 | Strong | C-H Bending (Aromatic, out-of-plane) |

| Below 600 | Medium-Weak | C-Hg Stretch and other low-frequency modes |

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural elucidation. The presence of mercury and chlorine, with their characteristic isotopic patterns, will be a key feature in the mass spectrum of this compound.

Table 4: Predicted Mass Spectrometry Data for this compound (Electron Ionization - EI)

| m/z (mass-to-charge) | Predicted Fragment | Notes |

| 386/388 | [C₁₀H₁₃ClHgO]⁺ (Molecular Ion, M⁺) | The isotopic cluster for Hg and Cl will be prominent. The most abundant mercury isotope is ²⁰²Hg. The ratio of peaks for ³⁵Cl and ³⁷Cl will be approximately 3:1. |

| 371/373 | [M - CH₃]⁺ | Loss of a methyl radical from the tert-butyl group is a common fragmentation pathway for tert-butyl substituted compounds.[1] |

| 351 | [M - Cl]⁺ | Loss of the chlorine radical. |

| 235 | [M - HgCl]⁺ | Loss of the chloromercuri radical, resulting in a 4-tert-butylphenoxyl cation. |

| 149 | [C₁₀H₁₃O]⁺ | Represents the 4-tert-butylphenol radical cation, possibly formed through rearrangement and loss of HgCl. |

| 57 | [C(CH₃)₃]⁺ | The tert-butyl cation, a very stable carbocation, is expected to be a significant peak. |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems.

Table 5: Predicted UV-Vis Spectral Data for this compound (in Ethanol)

| λmax (nm) | Molar Absorptivity (ε) | Assignment |

| ~ 275-285 | Moderate | π → π* transition of the substituted benzene ring.[2][3] |

| ~ 220-230 | High | Higher energy π → π* transition. |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses of this compound.

NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. The spectral width should be set to cover the expected range of chemical shifts (e.g., 0-12 ppm).

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

¹⁹⁹Hg NMR Acquisition (Optional): If available, use a broadband probe tuned to the ¹⁹⁹Hg frequency. A wider spectral width will be necessary due to the large chemical shift range of mercury.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

IR Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid this compound sample directly onto the ATR crystal. Apply pressure to ensure good contact between the sample and the crystal.

-

Sample Preparation (KBr Pellet): If using a transmission setup, grind a small amount of this compound (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum, typically over the range of 4000 to 400 cm⁻¹. Acquire a background spectrum of the empty ATR crystal or the KBr pellet before running the sample.

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a volatile organic solvent such as methanol or acetonitrile.

-

Instrumentation: A mass spectrometer, preferably coupled with a gas chromatograph (GC-MS) for sample introduction and separation from any impurities. An instrument with high resolution is recommended to accurately determine the masses of the isotopologues.

-

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV to induce fragmentation.

-

Analysis: Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-500).

-

Data Processing: Analyze the resulting mass spectrum, paying close attention to the molecular ion peak and the characteristic isotopic patterns of mercury and chlorine. Compare the fragmentation pattern with the predicted pathways.

UV-Vis Spectroscopy

-

Sample Preparation: Prepare a stock solution of this compound of a known concentration in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading within the linear range of the instrument (typically 0.1 - 1.0).

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Acquisition: Use a matched pair of quartz cuvettes (typically 1 cm path length). Fill one cuvette with the solvent to be used as a reference and the other with the sample solution. Scan the absorbance over a wavelength range of approximately 200 to 400 nm.

-

Data Processing: The instrument will record the absorbance as a function of wavelength. Identify the wavelength(s) of maximum absorbance (λmax).

Analytical Workflow Visualization

The following diagram illustrates a general workflow for the comprehensive spectroscopic analysis of an organomercurial compound like this compound.

Caption: General workflow for the spectroscopic characterization of this compound.

Conclusion

References

- 1. journals.usamvcluj.ro [journals.usamvcluj.ro]

- 2. uv-visible light absorption spectrum of phenol 3-nitrophenol spectra of phenols aromatic compounds benzene ring based chromophore Doc Brown's chemistry revision notes [docbrown.info]

- 3. Absorption Coefficients of Phenolic Structures in Different Solvents Routinely Used for Experiments - PMC [pmc.ncbi.nlm.nih.gov]

Mercurobutol: An In-depth Technical Guide on Solubility and Stability

Introduction

Mercurobutol, an organomercuric compound, has historical applications as an antiseptic and disinfectant. Understanding its solubility and stability is paramount for its formulation, efficacy, and safety assessment. This guide provides a framework for characterizing the physicochemical properties of this compound, focusing on its behavior in different solvent systems and its degradation profile under various stress conditions.

Principles of Solubility

The solubility of a compound is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The principle of "like dissolves like" is a fundamental concept, suggesting that substances with similar polarity are more likely to be soluble in each other. For this compound, its solubility will be influenced by the polarity of the solvent, temperature, and the pH of the solution.

General Solubility Expectations for this compound:

-

Polar Solvents (e.g., Water, Ethanol, Glycerol): Given the presence of polar functional groups, this compound is expected to exhibit some degree of solubility in polar solvents. Hydrogen bonding capabilities of solvents like water and ethanol may facilitate the dissolution process.

-

Non-Polar Solvents (e.g., Hexane, Toluene): Solubility in non-polar solvents is anticipated to be lower unless the organic portion of the this compound molecule dominates its overall polarity.

Experimental Protocol for Solubility Determination

A standardized method for determining the equilibrium solubility of a compound is the shake-flask method.

3.1 Materials and Equipment

-

This compound reference standard

-

Selected solvents (e.g., purified water, ethanol, methanol, glycerol, propylene glycol)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Shaking incubator or orbital shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

pH meter

3.2 Experimental Workflow

The following diagram illustrates the workflow for determining the solubility of this compound.

Caption: A stepwise process for determining the equilibrium solubility of this compound.

3.3 Data Presentation

The obtained solubility data should be summarized in a clear and structured table for easy comparison.

| Solvent | Temperature (°C) | Solubility (mg/mL) | pH (for aqueous solutions) |

| Purified Water | 25 | Data to be determined | Data to be determined |

| Ethanol | 25 | Data to be determined | N/A |

| Methanol | 25 | Data to be determined | N/A |

| Glycerol | 25 | Data to be determined | N/A |

| Propylene Glycol | 25 | Data to be determined | N/A |

| Additional Solvents | ... | ... | ... |

Principles of Stability

The stability of a pharmaceutical compound refers to its capacity to remain within established specifications to maintain its identity, strength, quality, and purity. Stability studies are crucial for determining shelf-life and storage conditions. Degradation of this compound can occur through various mechanisms, including:

-

Hydrolysis: Reaction with water, which can be pH-dependent.

-

Oxidation: Reaction with oxygen, which can be catalyzed by light or metal ions.

-

Photodegradation: Degradation caused by exposure to light.

-

Thermal Degradation: Degradation caused by exposure to heat.

Experimental Protocol for Stability Testing

Forced degradation studies are performed to identify potential degradation products and pathways.

5.1 Materials and Equipment

-

This compound reference standard

-

Forced degradation reagents (e.g., hydrochloric acid, sodium hydroxide, hydrogen peroxide)

-

Photostability chamber

-

Temperature-controlled ovens

-

HPLC system with a photodiode array (PDA) detector and a mass spectrometer (MS) for peak purity analysis and identification of degradation products.

5.2 Experimental Workflow

The following diagram outlines the workflow for conducting forced degradation studies on this compound.

Caption: A process for evaluating the stability of this compound under stress conditions.

5.3 Data Presentation

The results of the stability studies should be tabulated to show the percentage of this compound remaining and the formation of degradation products over time.

| Stress Condition | Time (hours) | This compound Assay (%) | Degradation Product 1 (%) | Degradation Product 2 (%) |

| 0.1N HCl at 60°C | 0 | 100 | 0 | 0 |

| 2 | Data | Data | Data | |

| 4 | Data | Data | Data | |

| 0.1N NaOH at RT | 0 | 100 | 0 | 0 |

| 2 | Data | Data | Data | |

| 4 | Data | Data | Data | |

| 3% H₂O₂ at RT | 0 | 100 | 0 | 0 |

| 2 | Data | Data | Data | |

| 4 | Data | Data | Data | |

| Thermal (60°C) | 0 | 100 | 0 | 0 |

| 24 | Data | Data | Data | |

| 48 | Data | Data | Data | |

| Photostability | 0 | 100 | 0 | 0 |

| ICH Q1B duration | Data | Data | Data |

Potential Degradation Pathway

Based on the general chemistry of organomercuric compounds, a plausible degradation pathway for this compound could involve the cleavage of the carbon-mercury bond. The following diagram illustrates a hypothetical degradation pathway.

Caption: A simplified, hypothetical degradation pathway for this compound.

Conclusion

While specific experimental data for the solubility and stability of this compound is not currently available in the public domain, this guide provides the necessary theoretical framework and practical experimental protocols for its determination. By following these established methodologies, researchers and drug development professionals can generate the critical data required for the comprehensive characterization of this compound. This information is essential for ensuring the quality, safety, and efficacy of any formulation containing this compound. Further research is strongly encouraged to populate the data tables presented in this guide and to elucidate the specific degradation pathways of this compound.

Mercurobutol: A Technical Examination of its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mercurobutol, chemically known as 4-tert-Butyl-2-chloromercuriphenol, is an organomercurial compound that has been utilized as a topical antiseptic and disinfectant. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its antimicrobial properties and the underlying mechanisms of action. Due to the limited availability of recent, specific quantitative data on this compound, this document also draws upon the broader understanding of organomercurial compounds to contextualize its biological effects. The information is presented to support further research and development in the fields of antimicrobial agents and toxicology.

Introduction

This compound is an organic compound containing mercury, which contributes to its potent biocidal properties. Historically, organomercurials were widely used as antiseptics and preservatives due to their broad-spectrum antimicrobial activity. However, concerns regarding mercury toxicity have led to a significant decline in their use in many applications. This guide aims to consolidate the available scientific information on this compound's biological activities, providing a technical resource for researchers.

Antimicrobial Activity

The primary biological activity of this compound is its ability to inhibit the growth of and kill a wide range of microorganisms, including bacteria and fungi.

Mechanism of Action

The antimicrobial action of this compound, like other organomercurial compounds, is primarily attributed to its ability to react with sulfhydryl (-SH) groups in proteins.[1] This interaction has several downstream consequences for microbial cells:

-

Enzyme Inhibition: Many essential enzymes, particularly those involved in metabolism and cell wall synthesis, contain cysteine residues with sulfhydryl groups in their active sites. This compound can covalently bind to these groups, leading to irreversible enzyme inhibition and disruption of critical cellular processes.

-

Disruption of Cell Membrane Integrity: The proteins and enzymes embedded within the cell membrane are crucial for maintaining its structure and function, including nutrient transport and energy production. By binding to sulfhydryl groups in membrane proteins, this compound can disrupt the membrane's integrity, leading to leakage of cellular contents and ultimately cell death.[2]

The general mechanism of action of organomercurial compounds like this compound is depicted in the following diagram:

Quantitative Antimicrobial Data

Toxicological Profile

The toxicological properties of this compound are of significant concern due to its mercury content. Organomercurial compounds can be absorbed through the skin and can accumulate in the body, leading to systemic toxicity.

Acute Toxicity

Skin and Eye Irritation

As a topical agent, the potential for skin and eye irritation is a critical toxicological endpoint.

Table 1: Summary of Irritation Data for a Structurally Related Compound (4-tert-Butylphenol)

| Test Type | Species | Result |

| Skin Irritation | Rabbit | Irritating |

| Eye Irritation | Rabbit | Causes serious eye damage |

Data for 4-tert-butylphenol is presented due to the lack of specific public data for this compound. It should be noted that the presence of the chloromercuri group in this compound will significantly alter its toxicological profile.

Experimental Protocols

Detailed experimental protocols specifically for this compound are scarce in recent scientific literature. However, standardized methods would be employed to evaluate its biological activities.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound against various microorganisms can be determined using the broth microdilution method.

Workflow for MIC Determination:

Protocol:

-

Prepare a stock solution of this compound in a suitable solvent.

-

Perform two-fold serial dilutions of the stock solution in a 96-well microtiter plate containing appropriate growth medium.

-

Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL).

-

Inoculate each well with the microbial suspension.

-

Include a positive control (microorganism in medium without this compound) and a negative control (medium only).

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Dermal Irritation Test

A dermal irritation test would be conducted based on OECD Guideline 404 (Acute Dermal Irritation/Corrosion).

Protocol:

-

Select healthy, young adult albino rabbits.

-

Clip the fur from a small area on the back of each rabbit.

-

Apply a specified amount of this compound (typically 0.5 mL or 0.5 g) to the test site on one group of animals. A control group receives no treatment or a vehicle control.

-

Cover the test site with a gauze patch and porous tape.

-

After a 4-hour exposure period, remove the patch and wash the test site.

-

Observe and score the skin for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

-

The mean scores for erythema and edema are used to classify the irritation potential.

Signaling Pathways

Specific signaling pathways directly modulated by this compound have not been elucidated in the available literature. Its mechanism of action is generally considered to be non-specific, targeting a broad range of proteins through interaction with sulfhydryl groups rather than interacting with specific receptors or signaling molecules.

Conclusion

This compound exhibits broad-spectrum antimicrobial activity characteristic of organomercurial compounds. Its primary mechanism of action involves the non-specific inhibition of essential enzymes and disruption of cell membrane integrity through covalent binding to sulfhydryl groups. While effective as a biocide, its use is limited by the inherent toxicity of mercury. Further research is required to obtain specific quantitative data on its antimicrobial efficacy and to fully characterize its toxicological profile. The provided experimental frameworks can guide future investigations into the biological activities of this compound and other organomercurial compounds.

References

An In-Depth Technical Guide to Mercurobutol: Chemical Properties, Synthesis, and Antimicrobial Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mercurobutol, an organomercurial compound, has historically been utilized for its antiseptic properties. This technical guide provides a comprehensive overview of its chemical identity, a detailed, albeit inferred, synthesis protocol, and a summary of its antimicrobial activity. The mechanism of action, rooted in the interaction of mercury with sulfhydryl groups in proteins, is discussed. Due to the discontinuation of many organomercurial compounds in clinical use, specific experimental data for this compound is limited. This guide consolidates available information and provides context with data from related organomercurial compounds.

Chemical Identifiers and Properties

This compound is chemically known as 4-tert-butyl-2-chloromercuriphenol. Its chemical identifiers and key properties are summarized in the table below for easy reference.

| Identifier | Value |

| CAS Number | 498-73-7 |

| Molecular Formula | C₁₀H₁₃ClHgO |

| Molecular Weight | 385.25 g/mol |

| IUPAC Name | (5-tert-butyl-2-hydroxyphenyl)(chloro)mercury |

| InChI | InChI=1S/C10H13O.ClH.Hg/c1-10(2,3)8-4-6-9(11)7-5-8;;/h4-6,11H,1-3H3;1H;/q;;+1/p-1 |

| InChIKey | KDLVWLVVXAFNHZ-UHFFFAOYSA-M |

| SMILES | CC(C)(C)c1ccc(c(c1)O)[Hg]Cl |

| Synonyms | Mercurobutolum, Mercryl, 4-tert-Butyl-2-(chloromercuri)phenol |

Synthesis of this compound

Experimental Protocol: Synthesis of 4-tert-butyl-2-chlorophenol (Precursor)

This protocol is for the synthesis of the precursor to this compound.

Materials:

-

4-tert-butylphenol

-

Sulfuryl chloride (SO₂Cl₂)

-

Methanol (MeOH)

-

Dichloromethane (CH₂Cl₂)

-

Water (H₂O)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 4-tert-butylphenol in dichloromethane in a reaction vessel.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add a solution of sulfuryl chloride in dichloromethane to the reaction mixture, followed by the dropwise addition of methanol, while maintaining the temperature at 0°C.

-

After the addition is complete, allow the mixture to stir overnight at room temperature.

-

Quench the reaction by adding water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate it under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography to yield 4-tert-butyl-2-chlorophenol.

Postulated Experimental Protocol: Mercuration of 4-tert-butyl-2-chlorophenol

This is a hypothetical protocol for the final step in this compound synthesis, based on general mercuration procedures for phenols.

Materials:

-

4-tert-butyl-2-chlorophenol

-

Mercuric acetate (Hg(OAc)₂)

-

Sodium chloride (NaCl)

-

Ethanol

-

Water

Procedure:

-

Dissolve 4-tert-butyl-2-chlorophenol in a suitable solvent such as ethanol.

-

Add an aqueous solution of mercuric acetate to the reaction mixture.

-

Heat the mixture under reflux for a specified period to facilitate the mercuration reaction.

-

After cooling, add a saturated solution of sodium chloride to precipitate the chloromercuri derivative.

-

Filter the precipitate, wash with water, and then with a small amount of cold ethanol.

-

Recrystallize the crude product from a suitable solvent (e.g., aqueous ethanol) to obtain pure this compound.

Experimental Workflow for this compound Synthesis

Caption: Postulated two-step synthesis of this compound.

Antimicrobial Activity

This compound exhibits broad-spectrum antimicrobial activity, including antiseptic and antifungal properties. Specific quantitative data, such as Minimum Inhibitory Concentration (MIC) values, are not widely available in recent literature. The following table summarizes the known antimicrobial spectrum.

| Microorganism Type | Examples | Activity |

| Bacteria | Gram-positive and Gram-negative bacteria | Antiseptic |

| Fungi (Yeasts) | Candida albicans | Fungistatic/Fungicidal |

| Fungi (Molds) | Dermatophytes | Fungistatic/Fungicidal |

Experimental Protocol: Broth Microdilution for Antifungal Susceptibility

A generalized protocol for determining the MIC of an antifungal agent like this compound is provided below, based on established methods.

Materials:

-

Test microorganism (e.g., Candida albicans)

-

Appropriate broth medium (e.g., RPMI-1640)

-

This compound stock solution

-

96-well microtiter plates

-

Spectrophotometer or visual inspection

Procedure:

-

Prepare a standardized inoculum of the test microorganism in the broth medium.

-

Perform serial two-fold dilutions of the this compound stock solution in the microtiter plate wells with the broth medium.

-

Add the standardized inoculum to each well.

-

Include a positive control (microorganism with no drug) and a negative control (broth medium only).

-

Incubate the plates under appropriate conditions (e.g., 35°C for 24-48 hours).

-

Determine the MIC as the lowest concentration of this compound that visibly inhibits the growth of the microorganism or shows a significant reduction in turbidity as measured by a spectrophotometer.

Workflow for Antifungal Susceptibility Testing

Review of literature on organomercurial compounds

An In-depth Review of Organomercurial Compounds for Researchers and Drug Development Professionals

Introduction

Organomercurial compounds, characterized by at least one covalent bond between a carbon and a mercury atom, represent a significant class of organometallic substances.[1] Their history is intertwined with major developments in medicine, agriculture, and industrial chemistry.[2] These compounds typically feature mercury in the +2 oxidation state (Hg(II)) and often adopt a linear geometry.[1][3] The carbon-mercury bond is relatively stable towards oxygen and water, a property that underpins both their utility and their persistence as environmental toxins.[1][4] While many organomercurials are notoriously toxic, with methylmercury being a potent neurotoxin, others have been invaluable as antiseptics, diuretics, and vaccine preservatives.[1][5] This guide provides a comprehensive technical overview of their synthesis, reactivity, biological effects, and the analytical methods used for their detection, aimed at researchers, scientists, and professionals in drug development.

Synthesis of Organomercurial Compounds

The synthesis of organomercurials can be achieved through several general routes, as well as compound-specific methods.

General Synthetic Routes

-

Alkylation of Mercury(II) Salts: A common and versatile method involves the reaction of mercury(II) halides, like mercury(II) chloride, with organometallic reagents such as Grignard reagents (RMgX) or organolithium compounds (RLi).[1][4] For example, diethylmercury is synthesized by reacting mercury chloride with two equivalents of ethylmagnesium bromide.[1]

-

Mercuration of Aromatic Rings: Electron-rich aromatic compounds can undergo direct mercuration. For instance, treatment of phenol with mercuric acetate results in the substitution of a hydrogen atom on the ring with an Hg(OAc) group.[1]

-

Oxymercuration of Alkenes: Alkenes react with mercury(II) salts in the presence of a nucleophilic solvent (like water or an alcohol) to form stable organomercurial adducts. This reaction, known as solvomercuration or oxymercuration, proceeds via a mercurinium ion intermediate and results in a trans/anti addition of the mercury species and the nucleophile across the double bond.[6]

Experimental Protocols for Key Compounds

2.2.1 Synthesis of Thimerosal (Sodium Ethylmercurithiosalicylate)

Thimerosal, a widely used antiseptic and vaccine preservative, is synthesized through the reaction of an ethylmercury compound with thiosalicylic acid.[7][8][9]

-

Reactants: Chloroethylmercury (or ethylmercury chloride), thiosalicylic acid, sodium hydroxide, hydrochloric acid.[10]

-

Procedure:

-

Preparation of Sodium Thiosalicylate Solution: Thiosalicylic acid is dissolved in an aqueous solution of sodium hydroxide and heated to approximately 40-50 °C with stirring until fully dissolved.[10]

-

Preparation of Ethylmercury Hydroxide Solution: Chloroethylmercury is dissolved in a separate aqueous solution of sodium hydroxide.[10]

-

Reaction: The two solutions are mixed under stirring and allowed to react for about 30 minutes.[10]

-

Acidification and Isolation: The resulting mixture is filtered. The filtrate is then acidified with a hydrochloric acid solution to a pH of approximately 2. This causes the thimerosal acid to precipitate.[10]

-

Final Product Formation: The precipitated thimerosal acid is isolated via solid-liquid separation and then reacted with an alkaline solution containing sodium ions to form the final product, thimerosal (sodium salt).[8][10]

-

2.2.2 Synthesis of Chlormerodrin (Mercurial Diuretic)

Chlormerodrin is a representative mercurial diuretic, now largely obsolete, synthesized from N-allyl urea.[11]

-

Reactants: N-allyl urea, mercuric acetate, methanol, sodium chloride.[11]

-

Procedure:

-

Oxymercuration: N-allyl urea is reacted with mercuric acetate in the presence of methanol. This results in the formation of 2-methoxy-N-propyl urea mercuric acetate.[11]

-

Halogenation: The intermediate is then treated with sodium chloride (NaCl) to replace the acetate group with a chloride ion, yielding the final product, chlormerodrin.[11]

-

Reactivity and Applications

The unique properties of the C-Hg bond dictate the reactivity and utility of organomercurials.

Chemical Reactivity

-

Transmetalation: Organomercurials are excellent reagents for transmetalation reactions, where the organic group is transferred to a more electropositive metal. For example, diphenylmercury reacts with aluminum to produce triphenylaluminium.[1][4]

-

Halogenation: The C-Hg bond can be cleaved by halogens to produce the corresponding organic halide.[1]

-

Protolytic Cleavage: While generally stable, the C-Hg bond can be cleaved by strong acids. The susceptibility to this cleavage is influenced by the other ligands attached to the mercury atom. This reaction is the basis of the detoxification pathway in mercury-resistant bacteria, catalyzed by the enzyme organomercurial lyase (MerB).[12]

Applications

Organomercurial compounds have found use in diverse fields, although many applications have been curtailed due to toxicity concerns.

| Application Area | Compound Examples | Use and Status |

| Medicine | Thimerosal, Merbromin | Antiseptic and antifungal agents. Thimerosal is also used as a preservative in some multi-dose vaccines.[1][7][9] |

| Mercurial Diuretics (e.g., Mersalyl) | Previously used to treat edema by inhibiting ion reabsorption in the kidneys; now largely superseded by safer drugs like thiazides.[13][14] | |

| Agriculture | Phenylmercuric acetate, Ethylmercury chloride | Formerly used as fungicides and for seed treatment; use is now heavily restricted or banned in many countries.[1][15] |

| Industry | Mercury(II) acetate | Used as a catalyst for reactions like the hydration of acetylene to produce acetaldehyde.[1] |

Toxicology and Biological Effects

All organomercurial compounds are toxic, but the degree and mechanism of toxicity vary significantly, with short-chain alkylmercury compounds like methylmercury being the most hazardous to the nervous system.[5][16]

Mechanisms of Toxicity

The toxicity of organomercurials is multifactorial and stems from mercury's high affinity for sulfur-containing molecules.[4]

-

Interaction with Sulfhydryl Groups: Mercury readily binds to sulfhydryl (-SH) groups found in amino acids like cysteine. This interaction can inactivate critical enzymes and structural proteins, disrupting cellular processes throughout the body.[4][15]

-

Neurotoxicity of Methylmercury: Methylmercury is a potent neurotoxin that can cross the blood-brain barrier.[17] Its neurotoxic effects are complex and include:

-

Inhibition of Protein Synthesis and Microtubule Disruption: Leading to impaired cellular structure and function.[5]

-

Oxidative Stress: It disrupts redox homeostasis, leading to an overproduction of reactive oxygen species (ROS) that damage cellular components.[18]

-

Mitochondrial Dysfunction: Methylmercury inhibits the electron transport chain, impairing ATP synthesis and leading to further ROS production and potential cell death.[18]

-

Excitotoxicity: It interferes with glutamate signaling pathways, leading to excessive neuronal stimulation and damage.[5][18]

-

-

Mechanism of Mercurial Diuretics: These drugs act by inhibiting the Na+/K+/2Cl- cotransporter in the thick ascending limb of the loop of Henle in the kidneys.[11][19] This reduces the reabsorption of sodium and chloride ions, leading to increased water excretion (diuresis).[11][13]

Quantitative Toxicity Data

The toxicity of organomercurials is often quantified by the median lethal dose (LD50) or median inhibitory concentration (IC50). The values can vary significantly based on the compound, species, and route of administration.

| Compound | Test Organism | Route | LD50 / LC50 | Citation |

| Methylmercuric chloride | Coturnix (2 weeks old) | Peroral | 18 mg/kg (LD50) | [20] |

| Methylmercuric chloride | Coturnix (2 weeks old) | 5-day dietary | 47 ppm (LC50) | [20] |

| Mercuric chloride | Coturnix (2 weeks old) | Peroral | 42 mg/kg (LD50) | [20] |

| Mercuric chloride | Coturnix (2 weeks old) | 5-day dietary | 5086 ppm (LC50) | [20] |

Note: This table presents a small subset of available data for illustrative purposes. LD50 and LC50 values for the same compound can vary widely across different studies and species.

Signaling Pathways and Mechanisms of Action

Mechanism of Mercurial Diuretics

Key Neurotoxic Pathways of Methylmercury (MeHg)

Analytical Methodologies

Accurate detection and speciation of organomercurial compounds in environmental and biological matrices are critical for toxicology and risk assessment. Given their different toxicities, it is often necessary to distinguish between inorganic mercury and various organic forms like methylmercury and ethylmercury.[21][22]

Key Analytical Techniques

-

Chromatographic Separation: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are used to separate different mercury species.[21][23] GC often requires a derivatization step to make the mercury compounds volatile, while LC can analyze aqueous samples more directly.[21]

-

Detection:

-

Atomic Fluorescence Spectrometry (AFS): A highly sensitive method where mercury atoms are excited by a mercury vapor lamp and their fluorescence is measured.[23][24]

-

Inductively Coupled Plasma Mass Spectrometry (ICP-MS): A powerful technique that can detect mercury at ultra-trace levels and can be coupled with LC or GC (LC-ICP-MS, GC-ICP-MS) for speciation analysis.[21][22]

-

Direct Mercury Analysis: This method involves thermal decomposition of a sample, pre-concentration of mercury on a gold amalgamator, and subsequent detection by atomic absorption. It typically measures total mercury but can be adapted for methylmercury after an extraction step.[25][26]

-

Experimental Protocol: Analysis of Methylmercury in Water

This protocol is a generalized procedure based on common methods involving distillation, derivatization, and GC analysis.[23][24]

-

Objective: To separate and quantify methylmercury (MeHg) in a natural water sample.

-

Materials: Water sample, distillation apparatus, ethylating agent (e.g., sodium tetraethylborate), purge and trap system, gas chromatograph coupled with an atomic fluorescence spectrometer (GC-AFS).

-

Procedure:

-

Sample Preparation (Distillation): A measured volume of the water sample (e.g., 50 mL) is placed in a distillation flask. Steam distillation is used to separate the volatile methylmercury from the non-volatile matrix components. The distillate containing the MeHg is collected.[23]

-

Derivatization (Ethylation): The collected distillate is chemically treated with an ethylating agent, such as sodium tetraethylborate. This converts the methylmercury cation (CH₃Hg⁺) into a more volatile species, methylethylmercury (CH₃HgC₂H₅).[24]

-

Purge and Trap: The derivatized sample is purged with an inert gas (e.g., argon). The volatile mercury species are carried out of the solution and trapped on a sorbent material (e.g., Tenax).

-

Thermal Desorption and GC-AFS Analysis: The sorbent trap is rapidly heated, desorbing the trapped mercury compounds into the gas chromatograph. The GC column separates the different mercury species based on their boiling points. The separated compounds then enter the AFS detector, which quantifies the amount of mercury in each peak.[23][24]

-

Visualization of Analytical Workflow

Conclusion

Organomercurial compounds exhibit a profound duality. Their unique chemical properties have made them valuable in medicine and industry, from life-saving vaccine preservatives to efficient industrial catalysts.[1][9] However, this same chemical stability, coupled with mercury's high affinity for biological molecules, makes them potent and persistent toxins with severe consequences for environmental and human health.[4] For researchers and drug development professionals, a thorough understanding of their synthesis, reactivity, and complex biological interactions is essential. This knowledge is critical not only for mitigating the risks associated with legacy compounds but also for carefully evaluating the potential, if any, for designing future metallodrugs where the benefits unequivocally outweigh the inherent dangers.

References

- 1. Organomercury chemistry - Wikipedia [en.wikipedia.org]

- 2. Organo mercuary compounds | PPTX [slideshare.net]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Neurotoxicity of organomercurial compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Thiomersal - Wikipedia [en.wikipedia.org]

- 8. Thimerosal | 54-64-8 [amp.chemicalbook.com]

- 9. Thimerosal and Vaccines | FDA [fda.gov]

- 10. CN101696219A - Method for preparing thiomersalate sodium - Google Patents [patents.google.com]

- 11. ELEMENTAL CHEMISTRY: Mercurial Diuretics [elementalchemistry.in]

- 12. Synthesis, Structure and Reactivity of Two–Coordinate Mercury Alkyl Compounds with Sulfur Ligands: Relevance to Mercury Detoxification - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mercurial diuretic - Wikipedia [en.wikipedia.org]

- 14. [Mechanism of action of mercurial diuretics] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Organomercury Pathway [eawag-bbd.ethz.ch]

- 16. The Toxicity of Mercury and Its Chemical Compounds: Molecular Mechanisms and Environmental and Human Health Implications: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Neurotoxicity of mercury: an old issue with contemporary significance - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pharmacy180.com [pharmacy180.com]

- 20. Inorganic and organic mercury chloride toxicity to Coturnix: Sensitivity related to age and quantal assessment of physiologic responses [pubs.usgs.gov]

- 21. A rapid method for the determination of methylmercury and inorganic mercury species in whole blood by liquid chromatography with detection using vapor generation ICP-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 22. agilent.com [agilent.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Methyl mercury and Total Mercury Analytical Method information at Flett Research Ltd. [flettresearch.ca]

- 25. nucleus.iaea.org [nucleus.iaea.org]

- 26. [Modified Method for Measuring Levels of Organomercury Compounds in Household Products] - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical Interactions of Mercurobutol: A Survey of Current Understanding

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mercurobutol is an organomercury compound that has been utilized as a topical antiseptic and fungicide. Despite its historical use, a comprehensive review of publicly available scientific literature reveals a significant lack of detailed theoretical models, specific molecular interaction pathways, and quantitative data regarding its mechanism of action. This document synthesizes the available information, focusing on the generally accepted principles of organomercury interactions as a proxy for understanding this compound's bioactivity. The primary proposed mechanism centers on the high affinity of the mercury atom for sulfhydryl groups in proteins, leading to enzyme inhibition and disruption of cellular functions. It is important to note that the use of this compound, like other organomercurials, has been largely discontinued due to significant toxicity and environmental concerns.[1][2]

Known Properties and Applications

This compound has been recognized for its fungistatic and fungicidal properties against a range of yeasts and filamentous fungi, including Candida albicans, C. tropicalis, Torulopsis glabrata, Pityrosporum spp., dermatophytes, and Aspergillus fumigatus.[3] It was commercially available in various antiseptic preparations.[3][4] However, its use in medicinal products has been discontinued.[4] The World Health Organization has recommended abandoning the use of mercury compounds like this compound in drugs due to their limited efficacy and potential for serious adverse effects, including toxicity to the kidneys, central nervous system, and digestive tract, as well as environmental pollution.[1][2]

Proposed Mechanism of Action: The Sulfhydryl Interaction Model

In the absence of specific theoretical models for this compound, the interaction mechanisms of organomercury compounds provide a foundational understanding. The core of this model is the covalent interaction between the mercury ion (Hg²⁺) and sulfhydryl (-SH) groups present in cysteine residues of proteins.

This interaction is proposed to be the primary mode of this compound's antimicrobial activity. By binding to sulfhydryl groups, this compound can induce conformational changes in proteins, leading to the inhibition of critical enzymes and disruption of essential cellular processes. This non-specific binding to a wide range of proteins explains its broad-spectrum antimicrobial activity and its inherent toxicity to host cells.

The following diagram illustrates this conceptual interaction:

Caption: Conceptual model of this compound interacting with a protein's sulfhydryl group.

Quantitative Data and Experimental Protocols

A thorough search of scientific databases did not yield any specific quantitative data, such as binding affinities or inhibition constants (Kᵢ), for the interaction of this compound with specific biological targets. Furthermore, detailed experimental protocols for validating theoretical models of this compound's interactions are not available in the reviewed literature. The existing information is primarily descriptive, focusing on its classification as an organomercury antiseptic and its observed antimicrobial effects.

Conclusion

The theoretical understanding of this compound's interactions is limited and largely inferred from the well-established biochemistry of organomercury compounds. The primary model posits a non-specific interaction with sulfhydryl groups in proteins, leading to widespread enzyme inhibition. Due to its toxicity and the availability of safer alternatives, detailed molecular-level research on this compound has been sparse. For drug development professionals, the case of this compound serves as an important example of a broad-spectrum antimicrobial agent whose clinical utility is ultimately negated by its non-specific mechanism of action and consequent host toxicity. Future research in antimicrobial development continues to focus on agents with highly specific molecular targets to ensure efficacy while minimizing adverse effects.

References

Methodological & Application

Application Notes and Protocols for Testing the Antimicrobial Efficacy of Mercurobutol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mercurobutol, an organomercurial compound, has historically been recognized for its antiseptic properties. Organomercurial compounds typically exert their antimicrobial effects by reacting with thiol (-SH) groups in proteins, leading to enzyme inhibition and disruption of essential cellular functions. This document provides detailed protocols for evaluating the antimicrobial efficacy of this compound against a range of microorganisms, including bacteria and fungi. The methodologies described herein are based on established standards for antimicrobial susceptibility testing and are intended to provide a framework for reproducible and reliable results.

The provided protocols will cover the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound. These are crucial parameters for assessing the antimicrobial potency of a compound. The application notes also include a proposed mechanism of action for this compound and a visual representation of the experimental workflow.

Putative Mechanism of Action of this compound

Organomercurial compounds like this compound are known to have a high affinity for sulfhydryl groups, which are abundant in various proteins, including enzymes essential for microbial survival. The proposed primary mechanism of action involves the covalent binding of the mercury component to these sulfhydryl groups, leading to a cascade of disruptive events within the microbial cell.

Caption: Putative signaling pathway of this compound's antimicrobial action.

Experimental Protocols

Standardized methods are crucial for the accurate assessment of antimicrobial efficacy.[1][2] The following protocols are adapted from internationally recognized guidelines.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.[1][3][4]

Materials:

-

This compound stock solution (in a suitable solvent, e.g., DMSO, ensuring the final solvent concentration is not inhibitory to the microorganisms)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

-

RPMI-1640 medium for fungi

-

Sterile 96-well microtiter plates

-

Standardized microbial inoculums (0.5 McFarland standard) of test organisms (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans, Aspergillus brasiliensis)[5][6][7]

-

Incubator

Procedure:

-

Prepare a serial two-fold dilution of the this compound stock solution in the appropriate broth medium in the 96-well plates. The concentration range should be sufficient to determine the MIC.

-

Inoculate each well with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

Include a positive control (microorganism in broth without this compound) and a negative control (broth only) in each plate.

-

Incubate the plates at 35-37°C for 16-20 hours for bacteria and at 28-30°C for 24-48 hours for yeast. For molds, incubation may be extended.[8]

-

After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound at which no visible growth is observed.[3]

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This assay is performed to determine the lowest concentration of an antimicrobial agent required to kill a particular microorganism.[3]

Procedure:

-

Following the MIC determination, take a 10 µL aliquot from each well that shows no visible growth.

-

Spot-inoculate the aliquots onto an appropriate agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).

-

Incubate the agar plates under the same conditions as the MIC test.

-

The MBC/MFC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum.

Experimental Workflow

The following diagram outlines the general workflow for assessing the antimicrobial efficacy of this compound.

Caption: A generalized workflow for determining MIC and MBC/MFC.

Data Presentation

The quantitative results from the MIC and MBC/MFC assays should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Test Microorganisms

| Microorganism | Strain (ATCC) | MIC (µg/mL) |

| Staphylococcus aureus | 6538 | [Example Value: 1.56] |

| Escherichia coli | 8739 | [Example Value: 3.12] |

| Pseudomonas aeruginosa | 9027 | [Example Value: 6.25] |

| Candida albicans | 10231 | [Example Value: 0.78] |

| Aspergillus brasiliensis | 16404 | [Example Value: 1.56] |

Table 2: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of this compound

| Microorganism | Strain (ATCC) | MBC/MFC (µg/mL) |

| Staphylococcus aureus | 6538 | [Example Value: 3.12] |

| Escherichia coli | 8739 | [Example Value: 6.25] |

| Pseudomonas aeruginosa | 9027 | [Example Value: >12.5] |

| Candida albicans | 10231 | [Example Value: 1.56] |

| Aspergillus brasiliensis | 16404 | [Example Value: 3.12] |

Table 3: Interpretation of MIC and MBC/MFC Ratios

| Microorganism | MBC/MIC Ratio | Interpretation |

| Staphylococcus aureus | 2 | Bactericidal |

| Escherichia coli | 2 | Bactericidal |

| Pseudomonas aeruginosa | >2 | Bacteriostatic |

| Candida albicans | 2 | Fungicidal |

| Aspergillus brasiliensis | 2 | Fungicidal |

Note: An MBC/MIC ratio of ≤ 4 is generally considered bactericidal, while a ratio of > 4 is considered bacteriostatic.

Conclusion

The protocols outlined in this document provide a standardized approach for evaluating the antimicrobial efficacy of this compound. Adherence to these methodologies will ensure the generation of high-quality, reproducible data that is essential for the characterization of this antimicrobial agent. The provided diagrams and tables offer a clear framework for understanding the experimental process and presenting the resulting data. It is important to note that due to the toxicity of mercury compounds, appropriate safety precautions must be taken during all handling and experimental procedures.

References

Application of Mercurobutol in Specific Microbiological Assays: An Overview of Methodologies

Introduction

Mercurobutol is an organic mercury compound that has historically been used for its antiseptic and preservative properties. This document aims to provide a detailed overview of the potential applications of this compound in specific microbiological assays, targeting researchers, scientists, and drug development professionals. However, it is crucial to note that recent and specific quantitative data on the antimicrobial efficacy of this compound is scarce in publicly available scientific literature. The following sections will, therefore, focus on the established methodologies for assessing antimicrobial agents, which would be applicable to the evaluation of this compound, rather than presenting specific data for the compound itself.

Determination of Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is a fundamental quantitative measure of an antimicrobial agent's effectiveness. It is defined as the lowest concentration of the agent that prevents the visible growth of a microorganism after overnight incubation.[1][2] The primary method for determining the MIC of a substance like this compound is the broth microdilution assay.

Experimental Protocol: Broth Microdilution Assay[1][3]

Objective: To determine the lowest concentration of this compound that inhibits the growth of a specific microorganism.

Materials:

-

This compound stock solution of known concentration

-

Sterile 96-well microtiter plates

-

Appropriate sterile liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)[3]

-

Standardized inoculum of the test microorganism (adjusted to 0.5 McFarland standard)

-

Positive control (microorganism in broth without this compound)

-

Negative control (broth only)

-

Spectrophotometer or microplate reader

Procedure:

-

Serial Dilution: Prepare a two-fold serial dilution of the this compound stock solution in the microtiter plate wells using the appropriate sterile broth. The final volume in each well should be 100 µL.

-

Inoculation: Add 100 µL of the standardized microbial inoculum to each well, resulting in a final volume of 200 µL and a 1:2 dilution of the this compound concentrations.

-

Controls: Include wells for a positive control (inoculum in broth) and a negative control (broth only).

-

Incubation: Incubate the microtiter plate at the optimal temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).

-

Result Interpretation: The MIC is determined as the lowest concentration of this compound in which no visible turbidity (growth) is observed. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

Data Presentation:

| Microorganism | This compound MIC (µg/mL) |

| Staphylococcus aureus | Data not available |

| Escherichia coli | Data not available |

| Pseudomonas aeruginosa | Data not available |

| Candida albicans | Data not available |

| Aspergillus niger | Data not available |

Assessment of Antimicrobial Activity by Zone of Inhibition Assay

The zone of inhibition assay, also known as the Kirby-Bauer test, is a qualitative or semi-quantitative method used to determine the susceptibility of a microorganism to an antimicrobial agent.[4][5] It involves placing a disk impregnated with the test compound onto an agar plate inoculated with the microorganism. The diffusion of the compound into the agar creates a concentration gradient, and if the microorganism is susceptible, a clear zone of no growth will appear around the disk.

Experimental Protocol: Disk Diffusion Assay[5][7]

Objective: To assess the ability of this compound to inhibit the growth of a microorganism on a solid medium.

Materials:

-

This compound solution of known concentration

-

Sterile filter paper disks (6 mm in diameter)

-

Sterile Petri dishes with appropriate agar medium (e.g., Mueller-Hinton Agar)

-

Standardized inoculum of the test microorganism (adjusted to 0.5 McFarland standard)

-

Sterile swabs

-

Positive control (disk with a known antibiotic)

-

Negative control (disk with solvent only)

Procedure:

-

Inoculation: Uniformly streak the standardized microbial inoculum over the entire surface of the agar plate using a sterile swab to create a lawn of bacteria.

-

Disk Application: Aseptically place a sterile filter paper disk impregnated with a known concentration of this compound onto the center of the inoculated agar plate.

-

Controls: Place positive and negative control disks on the same plate, sufficiently spaced apart.

-

Incubation: Incubate the plate at the appropriate temperature and duration for the test microorganism.

-

Result Interpretation: Measure the diameter of the clear zone of no growth around the this compound disk in millimeters (mm). The size of the zone is proportional to the susceptibility of the microorganism to the compound.

Data Presentation:

Specific zone of inhibition data for this compound is not available in recent scientific reports. Hypothetical results would be presented as follows:

| Microorganism | This compound Concentration (µ g/disk ) | Zone of Inhibition (mm) |

| Staphylococcus aureus | Data not available | Data not available |

| Escherichia coli | Data not available | Data not available |

| Pseudomonas aeruginosa | Data not available | Data not available |

| Candida albicans | Data not available | Data not available |

Potential Mechanisms of Action and Signaling Pathways

The precise mechanism of action of this compound on microbial cells is not well-documented in recent literature. However, based on the known activity of other organic mercury compounds, it is plausible that this compound exerts its antimicrobial effect through one or more of the following mechanisms:

-

Enzyme Inhibition: Mercury compounds are known to have a high affinity for sulfhydryl (-SH) groups in proteins.[6][7] By binding to these groups, this compound could inactivate essential enzymes involved in microbial metabolism and cellular processes, leading to cell death.[8]

-